molecular formula C19H16BrF2N3O2S B2839135 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide CAS No. 1226439-40-2

2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Cat. No.: B2839135
CAS No.: 1226439-40-2
M. Wt: 468.32
InChI Key: COLFPBUORCBSTG-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structural features, including a bromophenyl group, a difluoromethoxyphenyl group, an imidazole ring, a thioether linkage, and a methylacetamide group. Each of these components contributes to the overall properties of the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. This could include reactions such as nucleophilic aromatic substitution for the introduction of the bromophenyl and difluoromethoxyphenyl groups, formation of the imidazole ring possibly through a cyclization reaction, introduction of the thioether linkage through a substitution reaction, and finally formation of the methylacetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The bromophenyl and difluoromethoxyphenyl groups are likely to be planar due to the nature of aromatic systems, while the imidazole ring introduces a degree of three-dimensionality to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the bromophenyl group could undergo further nucleophilic aromatic substitution reactions, while the imidazole ring might be involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromine and fluorine atoms would likely make the compound relatively dense and possibly volatile. The various functional groups could also influence properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study by Darwish et al. (2014) in the International Journal of Molecular Sciences focused on the synthesis of heterocyclic compounds incorporating sulfamoyl moiety, suitable for use as antimicrobial agents. This research is relevant as it involves the synthesis of compounds that may be structurally related or have similar reactivity patterns to the chemical , thus offering insights into its potential antimicrobial applications (Darwish et al., 2014).

Synthesis and Characterization for Antioxidant Properties

Akbas et al. (2018) conducted a study on the synthesis, characterization, and evaluation of antioxidant properties of new pyrimidine derivatives. The relevance of this research lies in the methods and characterization techniques that can be applied to similar compounds, including 2-((5-(4-Bromophenyl)-1-(4-(Difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide, for understanding their potential as antioxidants (Akbas et al., 2018).

Applications in Antimicrobial and Hemolytic Activity

Gul et al. (2017) investigated the synthesis, antimicrobial evaluation, and hemolytic activity of oxadiazole compounds. Their research provides insights into the potential use of structurally similar compounds in antimicrobial applications and their associated hemolytic activities, which can be critical for evaluating the safety and efficacy of such compounds (Gul et al., 2017).

Heterocyclic Syntheses for Pharmacological Activities

Research by Schmeyers and Kaupp (2002) in Tetrahedron focuses on the use of thioureido-acetamides for various heterocyclic syntheses, demonstrating the broad utility of these compounds in creating pharmacologically active agents. This research could provide a framework for understanding how the compound might be utilized in similar synthetic pathways (Schmeyers & Kaupp, 2002).

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrF2N3O2S/c1-23-17(26)11-28-19-24-10-16(12-2-4-13(20)5-3-12)25(19)14-6-8-15(9-7-14)27-18(21)22/h2-10,18H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLFPBUORCBSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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